molecular formula C15H16N2O3 B1522738 Methyl 6-((4-methoxybenzyl)amino)nicotinate CAS No. 1187385-93-8

Methyl 6-((4-methoxybenzyl)amino)nicotinate

Cat. No.: B1522738
CAS No.: 1187385-93-8
M. Wt: 272.3 g/mol
InChI Key: HMEBGOQZXIPKLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 6-((4-methoxybenzyl)amino)nicotinate: is a chemical compound characterized by its molecular structure, which includes a pyridine ring, an ester group, and a methoxybenzyl group

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 6-aminonicotinic acid and 4-methoxybenzyl chloride.

  • Reaction Steps: The aminonicotinic acid is first converted to its methyl ester using methanol and an acid catalyst. Subsequently, the 4-methoxybenzyl chloride is reacted with the methyl ester under basic conditions to form the final product.

  • Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow reactors to enhance efficiency and yield.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation, particularly at the pyridine ring, to form various oxidized derivatives.

  • Reduction: Reduction reactions can target the ester group, leading to the formation of the corresponding alcohol.

  • Substitution: Substitution reactions at the pyridine ring or the methoxybenzyl group can introduce different functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Lithium aluminum hydride (LiAlH4) is often used for reducing the ester group.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Pyridine N-oxide derivatives.

  • Reduction Products: this compound alcohol.

  • Substitution Products: Derivatives with different substituents on the pyridine ring or methoxybenzyl group.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism may vary depending on the application, but it generally involves binding to the target site and modulating its activity.

Molecular Targets and Pathways Involved:

  • Enzymes: Inhibition or activation of specific enzymes.

  • Receptors: Binding to receptors and influencing signal transduction pathways.

Comparison with Similar Compounds

  • Methyl 6-((3-methoxybenzyl)amino)nicotinate: Similar structure but with a different position of the methoxy group on the benzyl ring.

  • Methyl 6-((2-methoxybenzyl)amino)nicotinate: Another positional isomer with distinct properties.

  • Methyl 6-((4-hydroxybenzyl)amino)nicotinate: Similar structure but with a hydroxyl group instead of a methoxy group.

Uniqueness: Methyl 6-((4-methoxybenzyl)amino)nicotinate stands out due to its specific arrangement of functional groups, which can influence its reactivity and biological activity.

This comprehensive overview highlights the significance of this compound in various scientific and industrial applications

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biological Activity

Methyl 6-((4-methoxybenzyl)amino)nicotinate is an organic compound that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C13H16N2O3
  • Molecular Weight : 248.28 g/mol
  • CAS Number : 1187385-93-8

The compound features a methoxy group and an amino group attached to a nicotinic acid derivative, which may influence its biological activity by enhancing solubility and interaction with biological targets.

This compound is believed to exhibit its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, similar to other nicotinic derivatives.
  • Receptor Interaction : It potentially interacts with nicotinic acetylcholine receptors, influencing neurotransmitter release and neuronal signaling.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, reducing oxidative stress in cells.

Anticancer Potential

Research indicates that this compound may have anticancer properties. A study demonstrated that compounds with similar structures could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The specific IC50 values for this compound require further investigation but are expected to be in the micromolar range based on related compounds.

Neuroprotective Effects

The compound's interaction with nicotinic receptors suggests potential neuroprotective effects. In vitro studies have shown that nicotinic compounds can enhance neuronal survival under stress conditions, promoting cell viability and function .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Investigated the enzyme inhibition properties of similar nicotinic compounds, suggesting potential applications in metabolic disorders.
Evaluated the neuroprotective effects of related methoxy-substituted compounds, indicating enhanced neuronal survival under oxidative stress conditions.
Explored the anticancer activity of structurally similar derivatives, revealing significant cytotoxic effects on various cancer cell lines.

Properties

IUPAC Name

methyl 6-[(4-methoxyphenyl)methylamino]pyridine-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3/c1-19-13-6-3-11(4-7-13)9-16-14-8-5-12(10-17-14)15(18)20-2/h3-8,10H,9H2,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMEBGOQZXIPKLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC2=NC=C(C=C2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675152
Record name Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187385-93-8
Record name Methyl 6-{[(4-methoxyphenyl)methyl]amino}pyridine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675152
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 6-((4-methoxybenzyl)amino)nicotinate
Reactant of Route 2
Reactant of Route 2
Methyl 6-((4-methoxybenzyl)amino)nicotinate
Reactant of Route 3
Reactant of Route 3
Methyl 6-((4-methoxybenzyl)amino)nicotinate
Reactant of Route 4
Reactant of Route 4
Methyl 6-((4-methoxybenzyl)amino)nicotinate
Reactant of Route 5
Reactant of Route 5
Methyl 6-((4-methoxybenzyl)amino)nicotinate
Reactant of Route 6
Reactant of Route 6
Methyl 6-((4-methoxybenzyl)amino)nicotinate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.